![molecular formula C14H15BO3 B2904253 硼酸,B-[2-[(4-甲基苯基)甲氧基]苯基]- CAS No. 1311182-72-5](/img/structure/B2904253.png)
硼酸,B-[2-[(4-甲基苯基)甲氧基]苯基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is a versatile chemical compound used in scientific research. It is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group . It is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
Boronic acids are synthesized by a two-stage process. First, diethylzinc and triethyl borate react to produce triethylborane. This compound then oxidizes in air to form ethylboronic acid . Several synthetic routes are now in common use, and many air-stable boronic acids are commercially available .Molecular Structure Analysis
The molecular formula of “Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is C14H15BO3 . The molecular weight is 242.08 . The structure contains a carbon–boron bond, making it a member of the larger class of organoboranes .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical and Chemical Properties Analysis
The physical form of “Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is a powder . The melting point is 204-206°C . The SMILES string is COc1ccc (cc1)B (O)O .科学研究应用
四芳基五硼酸盐的形成和性质
(4-甲氧基苯基)硼酸与芳氧合铑配合物的反应导致形成具有新的四芳基五硼酸盐的阳离子铑配合物。这些配合物发生水解生成[Rh(PMe3)4]+[B5O6-(OH)4]-, 说明了为工业化学应用创造具有独特化学性质的材料的潜在途径(Nishihara、Nara 和 Osakada,2002)。
用于传感器和分离技术的多分支硼酸
已经开发出具有氨基膦酸基团的硼酸新衍生物,显示出在传感、蛋白质操作、治疗、生物标记和分离中的应用潜力。这突出了硼酸作为合成中间体和构建模块的多功能性(Zhang、Zhang、Ge、Miao 和 Zhang,2017)。
催化和酯化反应
已证明 N-烷基-4-硼吡啶鎓卤化物比硼酸在过量醇中酯化更有效的催化剂,为有机合成应用提供了新的催化剂体系(Maki、Ishihara 和 Yamamoto,2005)。
硼酸的保护基
已经开发出一种硼酸的新保护基,1-(4-甲氧基苯基)-2-甲基丙烷-1,2-二醇 (MPMP-二醇),可以在温和条件下应用和去除,表明在合成硼酸的应用中含有化合物,具有更高的稳定性和反应性(Yan、Jin 和 Wang,2005)。
用于糖缀合物识别的糖结合硼酸
一类邻位羟烷基芳基硼酸已被证明在生理相关条件下与模型糖吡喃苷形成络合物。这种行为对于设计靶向细胞表面糖缀合物的寡聚受体和传感器至关重要,展示了硼酸在生物医学诊断和治疗中的潜力(Dowlut 和 Hall,2006)。
作用机制
Target of Action
Boronic acids, in general, are known to participate in numerous cross-coupling reactions .
Mode of Action
The compound is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 15196 g/mol , which could influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals. For instance, the compound has a melting point of 204-206 °C , which suggests that it is stable at room temperature but may decompose at higher temperatures.
安全和危害
“Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” has a GHS07 signal word of Warning . It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it comes in contact with eyes .
生化分析
Biochemical Properties
The exact biochemical properties of Boronic Acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- are not well-documented. Boronic acids are known to interact with various biomolecules. For instance, they have an intrinsic affinity for carbohydrates, which makes them good fluorescence sensors
Cellular Effects
The cellular effects of Boronic Acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- are not well-studied. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Boronic Acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are known to be relatively stable and readily prepared, making them useful in various laboratory applications .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways .
属性
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDZABXDDGGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
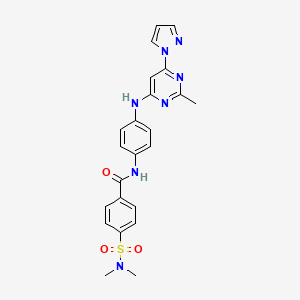
![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
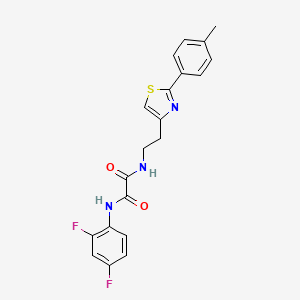
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
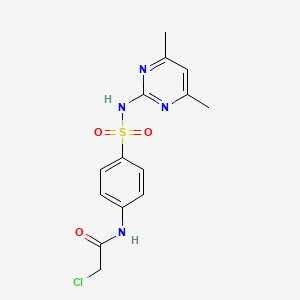
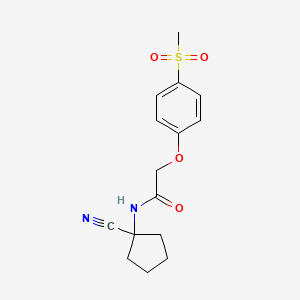


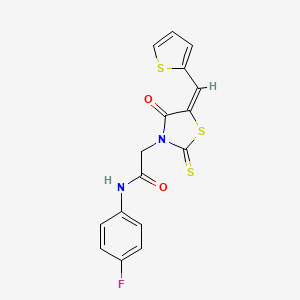
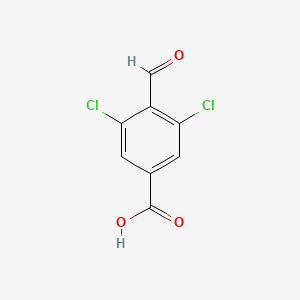
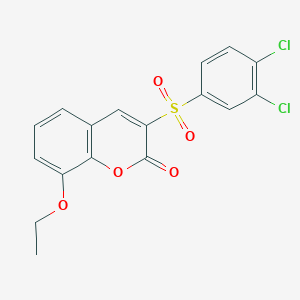
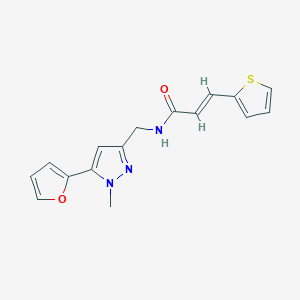
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)
